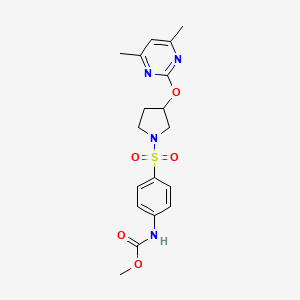
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide (2-DMQC) is a small molecule that has been studied for its potential applications in scientific research. It is a compound derived from phenyl-6-methylquinoline-4-carbohydrazide, which is a common building block for synthesizing heterocyclic compounds. 2-DMQC has been found to possess a variety of interesting properties, including its ability to bind to a wide range of biological targets and its ability to modulate the activity of various enzymes.
科学研究应用
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide has been studied for its potential applications in scientific research. It has been found to possess a variety of interesting properties, including its ability to bind to a wide range of biological targets and its ability to modulate the activity of various enzymes. As such, 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide has been used in the study of a number of diseases, including cancer, HIV, and Alzheimer's disease. It has also been used in the development of drugs and other therapeutic agents.
作用机制
Target of Action
It is closely related to bevantolol , which is a beta-1 adrenoceptor antagonist . It’s also related to 3,4-Dimethoxyphenethylamine (DMPEA), an analogue of the major human neurotransmitter dopamine .
Mode of Action
Based on its structural similarity to bevantolol, it may exhibit both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors . This means it could potentially inhibit the normal epinephrine-mediated sympathetic actions such as increased heart rate .
Biochemical Pathways
Compounds with similar structures have been shown to affect the adrenergic system, particularly the beta-1 adrenergic receptors . This could potentially lead to downstream effects on cardiovascular function, including heart rate and blood pressure.
Result of Action
Based on its potential interaction with beta-1 adrenergic receptors, it could potentially lead to a decrease in heart rate and blood pressure .
实验室实验的优点和局限性
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide has been found to possess a number of advantages for lab experiments, including its ability to bind to a wide range of biological targets and its ability to modulate the activity of various enzymes. Additionally, it has been found to possess a number of physiological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. However, 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide also has some limitations for lab experiments. For instance, it is not very stable in aqueous solution and has a short shelf life. Additionally, it is not very soluble in organic solvents, which can limit its use in certain experiments.
未来方向
The potential applications of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide are vast, and there are a number of future directions that can be explored. For instance, further research can be conducted to explore the effects of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide on different diseases and to further understand its mechanism of action. Additionally, further research can be conducted to explore the potential of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide as a drug or therapeutic agent. Additionally, further research can be conducted to explore the potential of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide as a tool for drug discovery and development. Finally, further research can be conducted to explore the potential of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide as a tool for understanding the molecular basis of disease.
合成方法
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide can be synthesized from phenyl-6-methylquinoline-4-carbohydrazide (PMQC) through a number of methods. The most commonly used method is the Horner-Emmons reaction, which involves the reaction of PMQC with an alkyl halide in the presence of a base. The reaction proceeds in a stereospecific manner, resulting in the formation of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide. Other methods for synthesizing 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide include the Biginelli reaction, the Ugi reaction, and the Suzuki reaction.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-11-4-6-15-13(8-11)14(19(23)22-20)10-16(21-15)12-5-7-17(24-2)18(9-12)25-3/h4-10H,20H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOLRWHNPYRBAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NN)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(1-adamantyloxy)propyl]methanesulfonamide](/img/structure/B2940898.png)




![2-[(2-Methylpropan-2-yl)oxycarbonyl]-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2940911.png)
![5-(2-Azaspiro[3.3]heptan-2-yl)pyridin-2-amine](/img/structure/B2940912.png)
![Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(4-(trifluoromethyl)phenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2940914.png)
![Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate](/img/structure/B2940915.png)


![N-(3-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2940919.png)